molecular formula C9H17NO2 B1593465 Methyl 3-piperidin-1-ylpropanoate CAS No. 23573-93-5

Methyl 3-piperidin-1-ylpropanoate

Cat. No.: B1593465
CAS No.: 23573-93-5
M. Wt: 171.24 g/mol
InChI Key: ANAJGIRVGQSWEN-UHFFFAOYSA-N
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Description

Methyl 3-piperidin-1-ylpropanoate is an organic compound with the molecular formula C9H17NO2. It is a colorless liquid at room temperature and has a special smell. This compound is used in various chemical and pharmaceutical applications due to its unique structure, which includes a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-piperidin-1-ylpropanoate can be synthesized through several methods. One common method involves the esterification of 3-piperidin-1-ylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 3-chloropropanoic acid with piperidine, followed by esterification with methanol. This method requires careful control of reaction conditions to prevent side reactions and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-piperidin-1-ylpropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: 3-piperidin-1-ylpropanoic acid.

    Reduction: 3-piperidin-1-ylpropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-piperidin-1-ylpropanoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-piperidin-1-ylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring in its structure allows it to bind to these targets, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Methyl 3-piperidin-1-ylpropanoate can be compared with other piperidine derivatives, such as:

    Piperidine: A simpler structure without the ester group, used as a building block in organic synthesis.

    Methyl 3-piperidin-1-ylbutanoate: Similar structure with an additional carbon in the chain, used in similar applications but with different reactivity.

    Ethyl 3-piperidin-1-ylpropanoate: An ethyl ester variant, which may have different solubility and reactivity properties.

The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

methyl 3-piperidin-1-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-9(11)5-8-10-6-3-2-4-7-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAJGIRVGQSWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340687
Record name methyl 3-piperidin-1-ylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23573-93-5
Record name methyl 3-piperidin-1-ylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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